molecular formula C12H25N3O B14775573 2-Amino-N-ethyl-N-(((S)-1-methylpiperidin-2-yl)methyl)propanamide

2-Amino-N-ethyl-N-(((S)-1-methylpiperidin-2-yl)methyl)propanamide

Cat. No.: B14775573
M. Wt: 227.35 g/mol
InChI Key: XQPZRJNDHJNIOA-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C12H25N3O

Molecular Weight

227.35 g/mol

IUPAC Name

2-amino-N-ethyl-N-[(1-methylpiperidin-2-yl)methyl]propanamide

InChI

InChI=1S/C12H25N3O/c1-4-15(12(16)10(2)13)9-11-7-5-6-8-14(11)3/h10-11H,4-9,13H2,1-3H3

InChI Key

XQPZRJNDHJNIOA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1CCCCN1C)C(=O)C(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-ethyl-N-(((S)-1-methylpiperidin-2-yl)methyl)propanamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-N-ethylpropanamide with (S)-1-methylpiperidine in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-ethyl-N-(((S)-1-methylpiperidin-2-yl)methyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

2-Amino-N-ethyl-N-(((S)-1-methylpiperidin-2-yl)methyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-N-ethyl-N-(((S)-1-methylpiperidin-2-yl)methyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Piperidine Derivatives

(a) (S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-propionamide (CAS 1354953-53-9)
  • Molecular Formula : C₁₆H₂₅N₃O.
  • The benzyl substituent may improve binding to σ-receptors or opioid receptors, common targets for pain management .
  • Pharmacological Implications :
    • Increased steric bulk compared to the target compound could reduce metabolic clearance but may also limit solubility.
(b) (S)-2-Amino-N-methyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide (CAS 21404-86-4)
  • Molecular Formula : C₁₀H₂₁N₃O.
  • Key Differences :
    • Replaces the piperidine ring with a pyrrolidine (5-membered ring), altering conformational flexibility.
    • The smaller ring size may reduce binding affinity to targets requiring a larger hydrophobic pocket .

Simpler α-Aminoamide Analogs

(a) (S)-2-Amino-N,N-dimethylpropanamide
  • Molecular Formula : C₅H₁₂N₂O.
  • Key Differences :
    • Lacks the ethyl and piperidinylmethyl groups, resulting in lower molecular weight (116.16 g/mol) and reduced steric hindrance .
  • Functional Impact :
    • Simplified structure may enhance solubility but limit target specificity compared to the more complex target compound.
(b) N-Methyl Propanamide
  • Molecular Formula: C₄H₉NO.
  • Key Differences: No amino group or chiral centers, rendering it pharmacologically inert in neuromodulatory contexts. Primarily used in industrial solvents or polymer synthesis .

Benzoheterocyclic α-Aminoamides

(a) (S)-2-((3-(((1H-Benzo[d]imidazol-4-yl)oxy)methyl)benzyl)amino)propanamide (5a)
  • Key Features :
    • A benzimidazole moiety replaces the piperidine ring, introducing aromaticity and hydrogen-bonding capacity.
  • Pharmacological Relevance: Benzimidazole derivatives are known for analgesic and anti-inflammatory activity, likely via COX-2 inhibition or sodium channel blockade .
  • Comparison :
    • The target compound’s piperidine group may favor interactions with G-protein-coupled receptors (e.g., opioid or adrenergic receptors), whereas 5a’s benzimidazole could target enzymatic pathways.

Indole-Containing Derivatives

(a) (S)-N-(1-((2-Cycloheptylethyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)butyramide (11)
  • Synthetic Complexity :
    • Requires multi-step synthesis with CDI-mediated coupling, similar to the target compound’s likely synthetic route .
  • Functional Contrast :
    • The indole moiety may confer selectivity for 5-HT receptors, diverging from the target compound’s hypothesized ion channel modulation.

Physicochemical and Pharmacokinetic Comparison

Property Target Compound (S)-2-Amino-N,N-dimethylpropanamide Compound 5a Compound 11
Molecular Weight 213.32 116.16 ~300 (estimated) ~350 (estimated)
LogP (Lipophilicity) Moderate Low High Very High
Water Solubility Moderate High Low Very Low
Stereochemical Complexity High (S-configuration) None Moderate High

Key Observations :

  • The target compound balances moderate lipophilicity and solubility, ideal for oral bioavailability.
  • Bulky substituents (e.g., benzyl, indole) in analogs like 5a and 11 reduce solubility but may enhance blood-brain barrier penetration .

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